molecular formula C14H16N2O2S B4652047 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide

1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide

Cat. No. B4652047
M. Wt: 276.36 g/mol
InChI Key: WGLMSZLEELCHDY-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of neuropathic pain. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide is a selective inhibitor of the T-type calcium channel Cav3.2. This channel is expressed in sensory neurons and plays a key role in the generation and transmission of pain signals. By inhibiting Cav3.2, 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide reduces the excitability of sensory neurons and attenuates the transmission of pain signals.
Biochemical and Physiological Effects
1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of glutamate and substance P, two neurotransmitters that play a key role in pain signaling. 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has also been shown to reduce the expression of inflammatory cytokines, such as TNF-α and IL-1β, in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has several advantages for lab experiments. It has a favorable safety profile and has been shown to be well-tolerated in preclinical studies. It also has a potent analgesic effect in animal models of neuropathic pain. However, there are also some limitations to using 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide in lab experiments. Its synthesis method is complex and low-yielding, which can make it difficult to obtain large quantities of the compound. Additionally, 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide is a relatively new compound, and its long-term safety and efficacy have not yet been established.

Future Directions

There are several future directions for the study of 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide. One direction is to further investigate its mechanism of action and the downstream effects of Cav3.2 inhibition. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide in humans to establish its safety and efficacy in clinical trials. Additionally, 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide could be studied in combination with other analgesic drugs to determine if it has synergistic effects. Finally, 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide could be studied in other pain models, such as inflammatory pain, to determine its potential utility in other types of pain.

Scientific Research Applications

1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to have potent analgesic effects in various animal models of neuropathic pain, including chronic constriction injury, partial sciatic nerve ligation, and spinal nerve ligation. 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has also been shown to have a favorable safety profile in preclinical studies.

properties

IUPAC Name

1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-12-5-4-6-13(9-12)11-19(17,18)16-10-14-7-2-3-8-15-14/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLMSZLEELCHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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